4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides . Similarly, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the incorporation of fluorine atoms into molecules . These methods could potentially be adapted for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol by introducing the appropriate fluorine-containing groups at the correct positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial as it can affect the compound's reactivity and physical properties. For example, the crystal and molecular structures of trifluoromethylated benzanilides have been investigated to understand the role of weak intermolecular interactions involving organic fluorine . The presence of fluorine can influence the molecular conformation and packing characteristics, which could also be relevant for the structure of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions. The paper on benzyltrifluoromethyl selenide describes a method for electrophilic trifluoromethylselenolation . This indicates that fluorinated benzyl compounds can be used as reagents in electrophilic substitution reactions. The oxidation of benzyl alcohols to form benzyl fluoromethyl ethers via oxidative rearrangement is another example of a chemical reaction involving a fluorinated benzyl compound . These reactions could be relevant when considering the reactivity of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. For instance, the polyimide films synthesized from a fluorine-containing aromatic diamine exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride in the presence of water and its fluorination reactivity are also notable . These properties suggest that 4-Fluoro-3-(trifluoromethyl)benzyl alcohol may also exhibit unique physical and chemical properties due to its fluorinated structure.
Scientific Research Applications
Fluoroalkylation in Aqueous Media
Recent advancements in fluoroalkylation highlight the significance of incorporating fluorinated or fluoroalkylated groups into molecules for pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly fluoroalkylation reactions, especially in aqueous media, demonstrates the evolving landscape of green chemistry. This includes various fluoroalkylation techniques such as trifluoromethylation and difluoromethylation, underlining the importance of fluorine-containing functionalities in enhancing the physical, chemical, and biological properties of a molecule. The use of water as a solvent or reactant in these reactions marks a step towards sustainable organic synthesis (Hai‐Xia Song et al., 2018).
Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, showcases the relevance of fluoro-substituted compounds in the pharmaceutical industry. The development of practical synthesis methods for these compounds emphasizes the importance of fluorination in drug development. Fluorination enhances the efficacy and bioavailability of pharmaceuticals, illustrating the critical role of fluorinated intermediates in medicinal chemistry (Yanan Qiu et al., 2009).
Fluorine in Agrochemicals
The integration of fluorine-containing building blocks into agrochemicals has been a prominent trend over the last decade. This review discusses the methodologies for fluorine incorporation into 40 fluorine-containing agrochemicals, highlighting the use of fluoroarenes, difluomethylarenes, and trifluomethylarenes. The synthesis of these fluorine-containing building blocks and their application in developing new pesticides underline the pivotal role of fluorination in agrochemical design (Qiang Wang et al., 2021).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) derivatives, including those possibly derived from fluorinated precursors, have found extensive application in supramolecular chemistry. The unique self-assembly properties of BTAs have facilitated their use in nanotechnology, polymer processing, and biomedical applications. The review underscores the adaptability of fluorinated compounds in constructing supramolecular architectures for advanced technological applications (S. Cantekin et al., 2012).
Antimalarial Drug Discovery
The incorporation of fluorine, especially trifluoromethyl groups, into organomolecules has significantly impacted the development of antimalarial drugs. The unique physicochemical properties conferred by fluorinated groups have been leveraged to enhance the potency, stability, and bioavailability of antimalarial compounds. This review highlights the strategic role of fluorination in the design and optimization of new antimalarial drug candidates, demonstrating the critical contribution of fluorinated scaffolds to pharmaceutical innovation (Charu Upadhyay et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .
Future Directions
properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBDVJVPBJMVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217860 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
67515-61-1 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67515-61-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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